molecular formula C4H2BrIN2O B2416504 3-Bromo-5-iodo-1H-pyrazin-2-one CAS No. 2375270-78-1

3-Bromo-5-iodo-1H-pyrazin-2-one

Cat. No. B2416504
CAS RN: 2375270-78-1
M. Wt: 300.881
InChI Key: SMACWHAJQNCVOT-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family. It is a white or off-white powder that is soluble in organic solvents like chloroform and methanol. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tautomerism Studies

The compound 3-Bromo-5-iodo-1H-pyrazin-2-one has been studied for its tautomerism in both solid and solution states. Research has shown that when a bromine atom is at position 3(5) in such compounds, the predominant tautomer is the 3-bromo one. This was confirmed through multinuclear magnetic resonance spectroscopy and X-ray crystallography. Such studies are crucial in understanding the chemical behavior and stability of the compound under different conditions (Trofimenko et al., 2007).

Synthesis and Biological Properties

Another significant application of related compounds is in the synthesis of various heterocyclic compounds and their evaluation for biological properties. For instance, 8-bromopyrido[3,4-b]pyrazine, a related compound, has been used in halogenation and palladium-catalyzed coupling reactions. The resulting compounds were evaluated for antiproliferative activity in melanoma cells and disease-relevant kinase inhibition, demonstrating the potential of such compounds in medical research (Lassagne et al., 2018).

Green Synthesis Techniques

There's also a focus on eco-friendly synthesis methods involving compounds like 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine. Such methods emphasize the use of non-toxic solvents and catalysts, contributing to sustainable chemical practices. The products of these reactions have been characterized through various spectroscopic methods (Jadhav et al., 2017).

Complex Formation with Metals

Compounds like 3-Bromo-5-iodo-1H-pyrazin-2-one are also significant in forming complexes with metals such as cadmium(II) halides. These complexes have been studied using single-crystal X-ray diffraction, revealing their potential in material science and coordination chemistry (Bailey & Pennington, 1997).

Electronic Structure Analysis

Research into the electronic structure of complexes involving substituted pyrazines, including derivatives of 3-Bromo-5-iodo-1H-pyrazin-2-one, has provided insights into their magnetic, Mossbauer, and thermal properties. Such studies are essential in the development of materials with specific magnetic and electronic characteristics (Shylin et al., 2015).

properties

IUPAC Name

3-bromo-5-iodo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMACWHAJQNCVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodo-1H-pyrazin-2-one

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